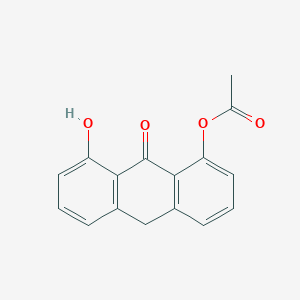
(8-hydroxy-9-oxo-10H-anthracen-1-yl) Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-8-hydroxyanthrone is an organic compound with the molecular formula C16H12O4. It is characterized by the presence of an acetoxy group at the first position and a hydroxyl group at the eighth position on an anthrone backbone. This compound is notable for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetoxy-8-hydroxyanthrone can be synthesized through several methods. One common approach involves the acetylation of 8-hydroxyanthrone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the acetoxy group to be introduced at the desired position .
Industrial Production Methods: In an industrial setting, the production of 1-Acetoxy-8-hydroxyanthrone may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxy-8-hydroxyanthrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydroanthrone derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the acetoxy group.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthrone derivatives.
Substitution: Formation of various substituted anthrone derivatives.
Scientific Research Applications
1-Acetoxy-8-hydroxyanthrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-Acetoxy-8-hydroxyanthrone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. It may also interact with cellular receptors, leading to changes in cell signaling and function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
1-Hydroxyanthrone: Lacks the acetoxy group, leading to different chemical reactivity and biological activity.
8-Hydroxyanthrone: Similar structure but without the acetoxy group, affecting its solubility and interaction with biological targets.
1-Acetoxy-9-hydroxyanthrone: Similar but with the hydroxyl group at a different position, leading to variations in its chemical and biological properties.
Uniqueness: 1-Acetoxy-8-hydroxyanthrone is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2891-34-1 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(8-hydroxy-9-oxo-10H-anthracen-1-yl) acetate |
InChI |
InChI=1S/C16H12O4/c1-9(17)20-13-7-3-5-11-8-10-4-2-6-12(18)14(10)16(19)15(11)13/h2-7,18H,8H2,1H3 |
InChI Key |
LCLRBZOPCMQXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















